molecular formula C7H6ClN3S B1597609 (4-Chloro-benzothiazol-2-yl)-hydrazine CAS No. 51769-38-1

(4-Chloro-benzothiazol-2-yl)-hydrazine

Cat. No. B1597609
CAS RN: 51769-38-1
M. Wt: 199.66 g/mol
InChI Key: VATAQQYXLCOZEX-UHFFFAOYSA-N
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Description

(4-Chloro-benzothiazol-2-yl)-hydrazine, also known as 4-chloro-2-hydrazinobenzothiazole (CHB), is a synthetic compound that has been used in various scientific research applications due to its ability to act as a catalyst or reagent in certain chemical reactions. CHB is a white crystalline solid with a melting point of approximately 160°C and a boiling point of approximately 200°C. It is soluble in water, methanol, and ethanol. CHB is a highly reactive compound and is considered to be a hazardous material due to its potential to ignite or explode when exposed to heat or flame.

Scientific Research Applications

Anticancer Activity

(4-Chloro-benzothiazol-2-yl)-hydrazine derivatives have been explored for their potential anticancer properties. Synthesis and screening of novel 4-thiazolidinones containing the benzothiazole moiety have demonstrated anticancer activity on various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. Among these compounds, certain derivatives were identified as particularly active, showcasing the potential of (4-Chloro-benzothiazol-2-yl)-hydrazine as a scaffold for developing new anticancer agents (Havrylyuk et al., 2010).

Antimicrobial Agents

Research into the antimicrobial potential of (4-Chloro-benzothiazol-2-yl)-hydrazine derivatives has also been conducted. Although some derivatives did not show significant activity against tested bacterial strains, the exploration of these compounds contributes to understanding the structure-activity relationship and could lead to the development of new antimicrobial agents (Al-Talib et al., 2016).

Heterocyclic Chemistry

(4-Chloro-benzothiazol-2-yl)-hydrazine serves as a precursor in the synthesis of various heterocyclic compounds, illustrating its versatility in organic synthesis. It has been used to create a range of benzothiazole derivatives with potential applications in medicinal chemistry and as building blocks for more complex molecules (Zaki et al., 2006).

Synthesis of Novel Compounds

The reactivity of (4-Chloro-benzothiazol-2-yl)-hydrazine with various reagents has been leveraged to synthesize novel compounds, including derivatives with potential biological activities. This highlights the compound's role as a versatile intermediate in the synthesis of new molecules for further pharmacological evaluation (Kapratwar et al., 2005).

Fluorescent Probes

Derivatives of (4-Chloro-benzothiazol-2-yl)-hydrazine have been utilized in the development of fluorescent probes for the detection of biological molecules and ions. These probes can be applied in various fields, including biochemistry and cell biology, for the imaging and detection of specific targets within biological systems (Goswami et al., 2013).

properties

IUPAC Name

(4-chloro-1,3-benzothiazol-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3S/c8-4-2-1-3-5-6(4)10-7(11-9)12-5/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATAQQYXLCOZEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(S2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365937
Record name (4-Chloro-benzothiazol-2-yl)-hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-benzothiazol-2-yl)-hydrazine

CAS RN

51769-38-1
Record name (4-Chloro-benzothiazol-2-yl)-hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Chloro-2-aminobenzothiazole (2.0 g.; 0.0108 mole) was dissolved in 10 milliliters of diethylene glycol monomethyl ether and 0.9 milliliter of concentrated HC1 added with stirring. 85% Hydrazine hydrate (1.92 g.) was then added to the mixture, and the reaction mixture was heated to 110°C., under N2 atmosphere, on an oil bath. The reaction was continued for 22 hours, the final reaction temperature being 120°C. The 4-chloro-2-hydrazinobenzothiazole product was isolated by addition of water and separated by filtration, 1.69 g. (78% yield), m.p. 232°-235°C.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1.92 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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